molecular formula C14H17N3O2S B2898201 (E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide CAS No. 1385619-03-3

(E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide

Cat. No. B2898201
CAS RN: 1385619-03-3
M. Wt: 291.37
InChI Key: BUIKHSRIOKKVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide, also known as PTMTPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Necrosis Signaling Inhibition

One significant application involves the inhibition of necrosis signaling downstream of RIP3 kinase, which plays crucial roles in development, tissue damage response, and antiviral immunity. A study identified a small molecule that specifically blocks necrosis downstream of RIP3 activation, implicating the mixed lineage kinase domain-like protein (MLKL) as a key mediator of necrosis signaling downstream of the kinase RIP3 (Sun et al., 2012).

Anticancer Drug Candidates

Another area of research focuses on anticancer applications, where sulfonamides, including compounds similar to "(E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide", were synthesized and evaluated for their cytotoxic/anticancer and CA inhibitory effects. Certain derivatives showed potential as leaders in anticancer compound development due to their high Potency-Selectivity Expression (PSE) values (Gul et al., 2018).

Microtubule-targeted Anticancer Agents

Novel (E)-N-aryl-2-arylethenesulfonamides were synthesized and evaluated for their anticancer activity. Some compounds showed potent cytotoxicity against a wide spectrum of cancer cell-lines, including drug-resistant cell-lines, highlighting their potential as microtubule-targeted anticancer agents (Reddy et al., 2013).

Endothelin Receptor Antagonists

The compound and its derivatives have also been studied as endothelin receptor antagonists. Research into the structure-activity relationships (SARs) of the 2-phenylethenesulfonamide region led to the discovery of compounds with potent oral endothelin antagonistic activities in rats, indicating potential for treating conditions influenced by endothelin receptors (Harada et al., 2001).

Dye-sensitized Solar Cells

In the field of renewable energy, a study reported the use of a cobalt complex as a co-mediator in dye-sensitized solar cells with poly(3,4-ethylenedioxythiophene) counter-electrode, showcasing the potential of sulfonamide derivatives in enhancing cell efficiency (Koussi-Daoud et al., 2015).

properties

IUPAC Name

(E)-2-phenyl-N-(2,4,5-trimethylpyrazol-3-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-11-12(2)15-17(3)14(11)16-20(18,19)10-9-13-7-5-4-6-8-13/h4-10,16H,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIKHSRIOKKVJB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=C1C)C)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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